molecular formula C11H15NO2S B13202442 4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13202442
M. Wt: 225.31 g/mol
InChI Key: KKQGOWOIFQEVIU-UHFFFAOYSA-N
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Description

4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with pyrrolidine derivatives. One common method involves the use of a formylation reaction, where a thiophene derivative is reacted with a formylating agent in the presence of a base to introduce the aldehyde group. The pyrrolidine moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carboxylic acid.

    Reduction: 4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

4-(3-Methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxy and pyrrolidine groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-(3-methoxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-11(14-2)3-4-12(8-11)9-5-10(6-13)15-7-9/h5-7H,3-4,8H2,1-2H3

InChI Key

KKQGOWOIFQEVIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CSC(=C2)C=O)OC

Origin of Product

United States

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